2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Scientific Research Applications
Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinolines, including derivatives similar to the compound , have been used in the synthesis of pyrrolo[2,1-a]isoquinolines. This synthesis involves the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, producing good yields of specific derivatives (Yavari, Hossaini, & Sabbaghan, 2006).
Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the compound, can be converted to various derivatives. Some of these derivatives exhibit analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi et al., 1960).
Esters of the Imidazo[2,1-α]isoquinoline Series : Research involving the action of α-halo keto acid esters on 1-aminoisoquinoline led to the synthesis of alkoxycarbonylimidazo[2,1-α]isoquinolines. These derivatives demonstrate typical properties of esters and undergo electrophilic substitution such as chlorination and bromination (Kuz’menko, Kuz’menko, Simonov, & Simkin, 1980).
Synthesis of N-substituted Quinolines : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a precursor related to the compound, has been utilized in the synthesis of N-substituted quinolines. This research involved conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).
Synthesis of Tri- and Tetra-cyclic Heterocycles : 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This research explored the synthesis of 6-membered rings attached to azoles, providing insights into the chemical properties and reactivity of such compounds (Allin et al., 2005).
Properties
Molecular Formula |
C17H18BrNO |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c18-16-6-3-7-17(12-16)20-11-10-19-9-8-14-4-1-2-5-15(14)13-19/h1-7,12H,8-11,13H2 |
InChI Key |
BGVQTTPXHRMOIF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC(=CC=C3)Br |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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